5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde

Aggregation-Induced Emission Photoluminescence Solid-State Fluorescence

Researchers fabricating organic electronic devices often encounter unwanted crosslinking when using dicarboxaldehyde terthiophenes. This monoaldehyde derivative provides precise single-point reactivity for controlled oligomer synthesis and end-capping. • Terminal aldehyde enables stoichiometric Knoevenagel condensation & Schiff-base coupling without undesired chain extension or crosslinking • Aggregation-induced emission (AIE) delivers bright solid-state fluorescence-circumventing aggregation-caused quenching (ACQ) typical of conventional fluorophores in thin-film devices • >98% HPLC purity with consistent lot-to-lot quality for reproducible OFET/OPV fabrication; stored under inert gas to preserve aldehyde integrity

Molecular Formula C13H8OS3
Molecular Weight 276.4 g/mol
CAS No. 7342-41-8
Cat. No. B1362741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde
CAS7342-41-8
Molecular FormulaC13H8OS3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C=O
InChIInChI=1S/C13H8OS3/c14-8-9-3-4-12(16-9)13-6-5-11(17-13)10-2-1-7-15-10/h1-8H
InChIKeyPMPDDPJYARBNGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde Overview


5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde (CAS 7342-41-8), systematically named 2,2′:5′,2″-terthiophene-5-carboxaldehyde, is a conjugated terthiophene derivative featuring a single terminal aldehyde group [1]. With a molecular formula of C₁₃H₈OS₃ and molecular weight of 276.4 g/mol, this compound melts at 133°C and exhibits a density of 1.381 g/cm³ [1]. The presence of the electron-deficient aldehyde end-cap confers aggregation-induced emission (AIE) properties, a distinguishing photophysical characteristic [2]. As a reactive building block, the aldehyde functionality enables further chemical modification and polymerization, positioning this compound as a versatile precursor for organic semiconductors and functional materials [3].

Limitations of Substitution for 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde


Interchanging 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde with other thiophene oligomers—such as unfunctionalized α-terthiophene, dicarboxaldehyde analogs, or bithiophene aldehydes—is not trivial. The precise number and placement of aldehyde groups critically govern downstream reactivity, optical behavior, and electronic properties. While α-terthiophene lacks a reactive handle entirely, limiting its use to non-covalent integration, the dicarboxaldehyde variant (CAS 13130-50-2) presents a symmetric difunctional alternative that yields different polymer architectures and crosslinking density [1]. Similarly, bithiophene carboxaldehydes possess a shorter conjugation length, which fundamentally alters absorption, emission, and charge transport properties relative to the terthiophene core [2]. The following evidence quantifies these specific differentiating characteristics.

Key Evidence for 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde


AIE vs. ACQ: Solid-State Fluorescence

2,2′:5′,2″-Terthiophene-5-carboxaldehyde (TTA) exhibits distinct aggregation-induced emission (AIE) behavior due to its electron-deficient aldehyde end-cap [1]. In THF/H₂O mixtures, the photoluminescence intensity increases markedly upon aggregation, whereas unfunctionalized α-terthiophene and many other conjugated oligomers suffer from aggregation-caused quenching (ACQ), exhibiting negligible emission in the solid or aggregated state. This property enables TTA to be used in applications requiring solid-state luminescence, where generic terthiophenes would fail.

Aggregation-Induced Emission Photoluminescence Solid-State Fluorescence

Monoaldehyde vs. Unfunctionalized Terthiophene Reactivity

The terminal aldehyde group (-CHO) at the 5-position provides a reactive handle for condensation reactions (e.g., Knoevenagel, Schiff base formation), enabling covalent incorporation into conjugated polymers and small-molecule semiconductors [1]. In contrast, unsubstituted α-terthiophene (CAS 1081-34-1) lacks reactive functional groups and can only be integrated non-covalently (e.g., as a dopant) or requires harsh electrophilic substitution conditions, limiting synthetic versatility and control over polymer architecture.

Conjugated Polymers Aldehyde Condensation Covalent Functionalization

Conjugation Length: Terthiophene vs. Bithiophene Core

The three-thiophene core of 5-[5-(2-thienyl)-2-thienyl]thiophene-2-carbaldehyde provides extended π-conjugation relative to bithiophene carboxaldehydes (e.g., 2,2'-bithiophene-5-carboxaldehyde, CAS 520-14-5) [1]. Longer conjugation length generally correlates with red-shifted absorption, narrower HOMO-LUMO gap, and enhanced charge transport properties [2]. While specific optical data for the target compound are not available in the accessible literature, the class-level principle of conjugation length affecting optoelectronic properties is well-established for oligothiophenes.

Conjugation Length UV-Vis Absorption Bandgap Engineering

Monoaldehyde vs. Dialdehyde in Polymer Synthesis

5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde contains a single terminal aldehyde group, whereas the structurally related 2,2':5',2''-terthiophene-5,5''-dicarboxaldehyde (CAS 13130-50-2) contains two terminal aldehyde functionalities [1]. This stoichiometric difference dictates distinct roles in polymerization: the monoaldehyde serves as an end-capping agent or chain terminator, enabling the synthesis of discrete oligomers or polymer end-functionalization, while the dialdehyde acts as an AA-type monomer for step-growth polymerization, producing polymers with aldehyde functionality incorporated throughout the backbone [2].

Polymer Synthesis Step-Growth Polymerization Monofunctional vs. Difunctional Monomer

Application Scenarios for 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde


AIE-Based Solid-State Emitters and Sensors

Leverage the aggregation-induced emission (AIE) property of 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde [1] to develop solid-state fluorescent materials for OLEDs, bioimaging probes, or chemical sensors. The compound's emission upon aggregation contrasts with aggregation-caused quenching (ACQ) observed in many conventional fluorophores, enabling applications where emissive performance in thin films or nanoparticles is critical.

End-Functionalized Conjugated Oligomers and Polymers

Utilize the single terminal aldehyde group [1] as a reactive handle for end-capping conjugated polymers or synthesizing well-defined oligomers via condensation reactions. This monoaldehyde functionality is essential for applications requiring precise chain termination or post-polymerization functionalization, where difunctional analogs would lead to undesired chain extension or crosslinking.

Terthiophene Semiconductor Precursors via Condensation

Employ 5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde as a reactive building block in Knoevenagel condensations or Schiff base formations to construct small-molecule organic semiconductors with extended π-conjugation [2]. This enables the covalent integration of the terthiophene chromophore into donor-acceptor architectures for OPV and OFET applications.

Structure-Property Studies of Oligothiophenes

Use this compound as a reference standard in comparative studies investigating the effects of conjugation length (terthiophene vs. bithiophene cores) [1] and functional group stoichiometry (monoaldehyde vs. dialdehyde vs. unfunctionalized) on photophysical and electronic properties. Such systematic studies inform rational material design for organic electronics.

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